molecular formula C11H23NO B13814864 N-(3-propan-2-yloxypropyl)cyclopentanamine

N-(3-propan-2-yloxypropyl)cyclopentanamine

Cat. No.: B13814864
M. Wt: 185.31 g/mol
InChI Key: SFDDDCMZEDUTRZ-UHFFFAOYSA-N
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Description

N-(3-propan-2-yloxypropyl)cyclopentanamine is an organic compound with the molecular formula C11H23NO It is a derivative of cyclopentanamine, where the amine group is substituted with a 3-(propan-2-yloxy)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-propan-2-yloxypropyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 3-(propan-2-yloxy)propyl halide under basic conditions. The reaction can be carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-propan-2-yloxypropyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclopentanamine derivatives.

Scientific Research Applications

N-(3-propan-2-yloxypropyl)cyclopentanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-propan-2-yloxypropyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanamine: The parent compound with a simpler structure.

    N-(3-propoxypropyl)cyclopentanamine: A similar compound with a propoxy group instead of a propan-2-yloxy group.

    N-(3-butoxypropyl)cyclopentanamine: Another derivative with a butoxy group.

Uniqueness

N-(3-propan-2-yloxypropyl)cyclopentanamine is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-(3-propan-2-yloxypropyl)cyclopentanamine

InChI

InChI=1S/C11H23NO/c1-10(2)13-9-5-8-12-11-6-3-4-7-11/h10-12H,3-9H2,1-2H3

InChI Key

SFDDDCMZEDUTRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC1CCCC1

Origin of Product

United States

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